molecular formula C15H13N3O3 B100411 Semicarbazide, 1,4-dibenzoyl- CAS No. 16956-44-8

Semicarbazide, 1,4-dibenzoyl-

Cat. No. B100411
CAS RN: 16956-44-8
M. Wt: 283.28 g/mol
InChI Key: NHXXLEBCTOQKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semicarbazide, 1,4-dibenzoyl- is a chemical compound that has been widely used in scientific research. It is a derivative of semicarbazide, which is a common reagent in organic chemistry. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of semicarbazide, 1,4-dibenzoyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Semicarbazide, 1,4-dibenzoyl- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using semicarbazide, 1,4-dibenzoyl- in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that the compound can be toxic in high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of semicarbazide, 1,4-dibenzoyl-. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential as an anti-cancer agent. Additionally, the compound's mechanism of action and its effects on various enzymes and pathways could be further studied to better understand its therapeutic potential.

Synthesis Methods

Semicarbazide, 1,4-dibenzoyl- can be synthesized through various methods. One of the most common methods is the reaction between semicarbazide and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide and produces semicarbazide, 1,4-dibenzoyl- as a white crystalline solid.

Scientific Research Applications

Semicarbazide, 1,4-dibenzoyl- has been widely used in scientific research. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the activity of certain enzymes. The compound has also been used in the development of new drugs and has been studied for its potential as a therapeutic agent.

properties

CAS RN

16956-44-8

Product Name

Semicarbazide, 1,4-dibenzoyl-

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-(benzamidocarbamoyl)benzamide

InChI

InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21)

InChI Key

NHXXLEBCTOQKJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2

Other CAS RN

16956-44-8

synonyms

1,4-Dibenzoylsemicarbazide

Origin of Product

United States

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